2-Bromonaphthalen-1-ol is a chemical compound with the CAS Number: 771-15-3 . It is a solid at ambient temperature .
The synthesis of brominated phenols, such as 2-Bromonaphthalen-1-ol, can be achieved through electrophilic bromination . A typical reaction involves the use of diacetoxyiodobenzene (PIDA) and acetonitrile .
The molecular formula of 2-Bromonaphthalen-1-ol is C10H7BrO . The InChI key is LOHOSHDZQVKDPS-UHFFFAOYSA-N . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .
The bromination of phenols, including 2-Bromonaphthalen-1-ol, is a significant chemical reaction . This reaction is typically monitored by thin-layer chromatography (TLC) and characterized using 1H-NMR and 13C-NMR .
2-Bromonaphthalen-1-ol has a molecular weight of 223.07 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 313.7±15.0 °C at 760 mmHg, and a melting point of 44-46ºC . It is soluble in water .
Malty Aroma Compounds []: The study investigated the formation of 3-methylbutanal and 3-methylbutan-1-ol, two compounds responsible for malty aromas, during cheese fermentation. While not directly related to naphthalene derivatives, this research highlights the importance of understanding the biosynthetic pathways of flavor compounds.
Onion Odorant []: The human odorant receptor OR2M3 exhibited remarkable specificity towards 3-mercapto-2-methylpentan-1-ol, a key odorant in onions. This finding underscores the role of specific molecular interactions in odor perception.
Wine Aroma Modulation [, , , , , ]: Several studies focused on the impact of various compounds on the aroma profile of Sauvignon Blanc wines:
Cat Urine Odor []: Analysis of cat urine revealed the presence of (+/-)-3,7-dimethyloct-3-sulfanyl-6-en-1-ol and its cysteine conjugate precursor, contributing to the understanding of the chemical basis of malodors.
Apple Fruit Volatiles []: Investigation of the volatile profiles of various apple cultivars highlighted the role of 2-methylbutanoate and 2-methylbutan-1-ol in contributing to their characteristic aroma profiles.
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